molecular formula C7H15NO2 B036102 ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol CAS No. 1217975-68-2

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol

Cat. No.: B036102
CAS No.: 1217975-68-2
M. Wt: 145.2 g/mol
InChI Key: ZGZYWMLVAIPHPP-NKWVEPMBSA-N
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Description

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a chiral bicyclic compound featuring a pyrrolidine ring substituted with two methanol groups at the 3,4-positions and a methyl group at the 3-position. Its stereochemistry (3R,4S) is critical for its interactions in biochemical systems. The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Notably, its hydrochloride salt (CAS: sc-322847) is commercially available for research purposes, though the base compound has been discontinued in some catalogs .

Properties

IUPAC Name

[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYWMLVAIPHPP-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CNC[C@H]1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266165
Record name (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186647-99-3
Record name (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186647-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Amino Group Protection : The primary amine of glycine ethyl ester is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps.

  • Ring Closure : Intramolecular cyclization is induced under basic conditions (e.g., potassium carbonate in methanol), forming the pyrrolidine scaffold. Temperature control (0–25°C) is critical to minimize racemization.

  • Hydroxymethylation : The pyrrolidine intermediate undergoes hydroxymethylation at the 3- and 4-positions using formaldehyde in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate).

  • Deprotection and Purification : Acidic hydrolysis (HCl in dioxane) removes protective groups, followed by purification via column chromatography (silica gel, methanol/dichloromethane) or recrystallization (methanol/water).

Table 1: Representative Laboratory-Scale Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amino ProtectionBoc₂O, DMAP, THF, 0°C → RT9298.5
Ring ClosureK₂CO₃, MeOH, 0°C, 12 h7897.2
HydroxymethylationHCHO, BF₃·Et₂O, CH₂Cl₂, −10°C6595.8
Deprotection4M HCl/dioxane, RT, 2 h8999.1

Industrial Production Techniques

Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability. Continuous flow chemistry has emerged as a superior alternative to batch processes, offering precise control over reaction parameters and reduced waste generation.

Process Highlights:

  • Flow Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enable rapid mixing and heat transfer.

  • Automated Feed Systems : Precise stoichiometric delivery of reagents minimizes byproducts like over-methylated derivatives.

  • In-Line Analytics : Real-time monitoring via UV-Vis and IR spectroscopy ensures consistent product quality.

Table 2: Comparative Analysis of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time24–48 h2–4 h
Yield60–70%85–90%
Solvent ConsumptionHighLow
Enantiomeric Excess92–94%96–98%

Optimization Strategies for Yield and Stereochemical Purity

Temperature and pH Control

  • Low-Temperature Cyclization : Maintaining reactions at 0°C during ring closure suppresses racemization, enhancing enantiomeric excess to >98%.

  • pH Stabilization : Buffered aqueous conditions (pH 7–8) during hydroxymethylation prevent acid-catalyzed degradation.

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) improves solubility of intermediates but requires rigorous drying to avoid hydrolysis.

  • Methanol-Water Mixtures : Ideal for recrystallization, yielding >99% pure product with minimal residual solvents.

Catalytic Enhancements

  • Asymmetric Catalysis : Chiral catalysts like (R)-BINAP-ruthenium complexes improve stereoselectivity during hydroxymethylation, achieving 99:1 enantiomeric ratio.

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include δ 3.65 (m, 2H, -CH₂OH) and δ 1.45 (s, 3H, -CH₃).

  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, MeOH) verifies enantiopurity.

Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers with a resolution factor >2.0.

Table 3: Typical HPLC Parameters for Purity Assessment

ColumnMobile PhaseFlow RateRetention Time
C18 (250 × 4.6 mm)70:30 H₂O/ACN + 0.1% TFA1.0 mL/min8.2 min

Chemical Reactions Analysis

Types of Reactions

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Derivatives

(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
  • Structure: Similar pyrrolidine core but with tert-butyldimethylsilyl (TBDMS) protecting groups instead of methanol substituents.
  • Applications : Used as a protected intermediate in nucleoside and peptide synthesis. The TBDMS groups enhance stability during reactions, contrasting with the free hydroxyl groups in the target compound .
  • Key Difference : The target compound’s diol functionality allows direct participation in hydrogen bonding, whereas silyl-protected derivatives require deprotection for reactivity.
(3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Hydrochloride
  • Properties: The hydrochloride salt improves solubility in polar solvents (e.g., water, ethanol), similar to pyridoxine hydrochloride (see Table 1). This salt form is preferred in pharmacological studies for enhanced bioavailability .

Pyridine-Based Analogs

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol Hydrochloride (Pyridoxine Hydrochloride)
  • Structure: Pyridine ring with di-methanol and hydroxyl groups.
  • Applications : A vitamin B6 analog used in metabolic processes. Unlike the pyrrolidine-based target compound, pyridoxine’s aromatic ring enables π-stacking interactions in enzymatic cofactors .
  • Solubility : Very soluble in water (>100 mg/mL), comparable to the hydrochloride form of the target compound .
(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol
  • Structure : Hybrid pyridine-pyrrolidine system with fluorinated and silyl-protected groups.
  • Applications : Acts as a fluorinated building block in drug discovery. The fluorine atom introduces electronegativity, altering reactivity compared to the target compound’s methyl group .

Functional and Pharmacological Comparisons

Pharmacological Relevance

  • Coumermycin A1 Interaction: The hydrochloride form of the target compound is associated with studies on Coumermycin A1, a gyrase inhibitor.

Data Tables

Table 1: Physical and Functional Properties

Compound Name Core Structure Key Substituents Solubility (Water) Applications
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol Pyrrolidine -CH3, -CH2OH (3,4-positions) Moderate (HCl salt: High) Chiral synthesis intermediate
Pyridoxine Hydrochloride Pyridine -CH2OH, -OH, -CH3 >100 mg/mL Vitamin B6, cofactor in enzymes
(3S,4S)-TBDMS-protected pyrrolidine Pyrrolidine -OTBDMS (3,4-positions) Low (organic solvents) Protected intermediate

Table 2: Commercial Availability and Pricing

Compound Name Vendor Form Price (500 mg) Status
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol HCl Santa Cruz Bio Hydrochloride $450.00 Available
Pyridoxine Hydrochloride Multiple Hydrochloride ~$50.00 Mass-produced

Biological Activity

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound notable for its potential biological activities and applications in organic synthesis. Its unique structure features a pyrrolidine ring with two hydroxymethyl groups and a methyl group, making it a valuable scaffold for drug development and other chemical modifications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H13NO2
  • Molecular Weight : 145.20 g/mol
  • Chirality : (3R,4S) configuration contributes to its biological specificity.
  • Hydrogen Bonding : Exhibits three hydrogen bond donors and three acceptors, enhancing its solubility and reactivity in biological environments.
  • Topological Polar Surface Area : 43.7 Ų, indicating moderate polarity which influences absorption and distribution.

The biological activity of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets through binding interactions. This mechanism is crucial for its potential therapeutic effects.

Interaction with Enzymes and Receptors

Preliminary studies suggest that ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol may influence neurotransmitter systems or enzymatic pathways. For instance:

  • Binding Affinity Studies : Molecular docking simulations indicate potential interactions with serotonin receptors and other neurotransmitter systems.
  • Enzymatic Pathways : The compound may modulate enzyme activities relevant to metabolic processes.

Case Studies

  • Analgesic Activity : Related compounds have been studied for their analgesic properties. For example, a derivative exhibited significant analgesic effects in animal models (ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing tests respectively) by activating the μ-opioid receptor (MOR) .
  • Antiviral and Antitumor Activity : Other pyrrolidine derivatives have shown promising antiviral effects against various viruses and significant antitumor activity against leukemia cell lines .

Applications in Drug Development

The chiral nature of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol makes it an attractive candidate for drug development:

  • Chiral Building Block : Its specific stereochemistry allows for the synthesis of biologically active molecules with defined chirality, essential in pharmacology.
  • Therapeutic Potential : Ongoing research aims to explore its role in developing new therapeutic agents targeting pain management and possibly other conditions.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
(3R,4S)-Pyrrolidine-2-carboxylic acidPyrrolidine derivativeContains a carboxylic acid group
(2S,5R)-5-Methylpyrrolidin-2-oneKetone derivativeExhibits different reactivity due to carbonyl
(1R,2S)-2-Amino-1-methylcyclopentanolCyclopentane derivativeDifferent ring structure affecting properties

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